molecular formula C18H24N6O B2397532 1-cyclopentyl-3-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034550-28-0

1-cyclopentyl-3-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2397532
CAS No.: 2034550-28-0
M. Wt: 340.431
InChI Key: WXKOVZDKFDLXFD-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a cyclopentyl group and a pyrazole ring substituted with cyclopropyl and pyrazin-2-yl moieties, connected via an ethyl linker. Urea moieties are known for their hydrogen-bonding capacity, which can influence target binding and solubility .

Properties

IUPAC Name

1-cyclopentyl-3-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O/c25-18(22-14-3-1-2-4-14)21-9-10-24-17(13-5-6-13)11-15(23-24)16-12-19-7-8-20-16/h7-8,11-14H,1-6,9-10H2,(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKOVZDKFDLXFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NCCN2C(=CC(=N2)C3=NC=CN=C3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Cyclopentyl-3-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the Respiratory Syncytial Virus (RSV). This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : 1-cyclopentyl-3-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]urea
  • Molecular Formula : C18H24N6O
  • Molecular Weight : 340.431 g/mol
  • Purity : Typically around 95%.

The primary target of this compound is the Respiratory Syncytial Virus (RSV). The compound acts by inhibiting the viral activities, which can lead to a reduction in RSV infection severity and associated symptoms. The specific interactions at the molecular level involve binding to viral proteins, thereby disrupting the viral life cycle.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties against RSV. In vitro studies have demonstrated its effectiveness in inhibiting viral replication, which is crucial for developing therapeutic agents against respiratory viral infections.

Structure-Activity Relationship (SAR)

The pyrazole scaffold present in the compound is known for its versatility and importance in drug design. It has been linked to various protein kinase inhibitors (PKIs), suggesting that modifications to this scaffold can enhance biological activity. The presence of cyclopentyl and cyclopropyl groups may contribute to the compound's lipophilicity and overall pharmacokinetic profile, facilitating better cellular uptake and bioavailability .

Case Studies

A study published in July 2023 outlined the significance of pyrazole derivatives in medicinal chemistry, highlighting their role in inhibiting protein kinases associated with various diseases, including cancer and viral infections. The findings suggest that compounds like this compound could serve as templates for developing more potent antiviral agents .

Comparative Analysis

Compound Target Virus IC50 (µM) Mechanism
1-Cyclopentyl...RSVTBDInhibits viral replication
AfuresertibVarious PKs<0.5ATP competitive inhibitor
TozasertibAurora Kinases<0.01Hinge region interaction

Note: TBD indicates that specific IC50 values for the compound are yet to be determined through further studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs sharing urea, pyrazole, or related heterocyclic frameworks. Key differences in substituents, linkers, and heterocyclic cores impact pharmacological properties, binding affinity, and physicochemical characteristics.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents/Linkers Notable Properties/Findings Reference
1-cyclopentyl-3-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea (Target) Pyrazole + Urea Pyrazine, cyclopentyl, ethyl linker Potential for π-π interactions and H-bonding
1-cyclopentyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea Thiadiazole + Urea Phenyl, thiadiazole "Acceptable pharmacological properties"
2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide Pyrazole + Acetamide Trifluoromethyl, acetamide linker Enhanced lipophilicity; metabolic stability?
1-((1S,2R,4S)-4-(5-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-ethylcyclopentyl)-6H-pyrrolo[...]pyrazine Triazole + Pyrazine Triazole, ethylcyclopentyl Conformational rigidity; possible kinase inhibition
1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine Pyrazole + Amine Trifluoromethyl, propan-2-amine linker High purity (95%); basicity from amine group
1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]ureas Pyrazole + Urea Hydroxymethyl Increased hydrophilicity

Analysis of Structural Differences and Implications

Heterocyclic Core Variations: Pyrazine vs. Thiadiazole (Target vs. Triazole vs. Pyrazole ( vs. Target): Triazoles are more metabolically stable than pyrazoles due to reduced susceptibility to oxidative degradation. However, pyrazines (in the target) could enhance interactions with aromatic residues in enzyme active sites.

Substituent Effects :

  • Trifluoromethyl () : Introduces high lipophilicity and electron-withdrawing effects, improving membrane permeability but possibly reducing solubility.
  • Hydroxymethyl () : Increases hydrophilicity, which may enhance aqueous solubility but reduce blood-brain barrier penetration.

Linker Modifications :

  • Ethyl-Urea (Target) : The urea group enables strong hydrogen bonding, critical for target engagement.
  • Acetamide () : The amide linker may confer resistance to hydrolysis compared to urea, affecting metabolic stability.

Pharmacological and Physicochemical Considerations

  • Thiadiazole Analogs () : While pharmacologically active, the absence of pyrazine may limit π-π interactions, though the thiadiazole’s electronic properties could compensate.
  • Trifluoromethyl Derivatives () : These compounds may exhibit superior pharmacokinetics (e.g., longer half-life) due to trifluoromethyl’s metabolic resistance but could face solubility challenges.

Q & A

What are the optimal synthetic routes for 1-cyclopentyl-3-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea, and how can reaction conditions be optimized to improve yield and purity?

Answer:
The synthesis involves multi-step reactions:

  • Key Steps : Cyclopropane introduction via alkylation, pyrazole ring formation via cyclocondensation, and urea linkage via isocyanate intermediates .
  • Optimization : Solvent selection (toluene or CHCl₃ for reflux), temperature control (60–100°C), and purification via recrystallization (EtOH-AcOH mixtures) . Advanced methods integrate computational reaction path searches to predict optimal conditions, reducing trial-and-error approaches .

How can advanced spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies urea NH protons (~6.5–7.5 ppm) and pyrazine aromatic signals .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., urea carbonyl interactions) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected at m/z ~410) .

What methodologies are recommended for evaluating biological activity in enzyme inhibition or receptor binding assays?

Answer:

  • In Vitro Assays : Measure IC₅₀ via enzyme kinetics (e.g., kinase inhibition assays) .
  • Receptor Binding : Radioligand displacement studies (e.g., using ³H-labeled competitors) .
  • Cell-Based Assays : Cytotoxicity (MTT assay) and selectivity profiling against related targets .

How can structure-activity relationship (SAR) studies elucidate contributions of the cyclopentyl and pyrazine groups?

Answer:

  • Analog Synthesis : Replace cyclopentyl with cyclohexyl or pyrazine with pyridine .
  • Computational Modeling : Molecular docking predicts binding interactions (e.g., pyrazine’s π-π stacking with kinase active sites) .
  • Statistical Analysis : ANOVA identifies substituent effects on bioactivity .

How should researchers address contradictions in biological activity data across studies?

Answer:

  • Variable Analysis : Compare assay conditions (pH, cell lines) and compound purity (HPLC ≥95%) .
  • Meta-Analysis : Aggregate data from similar urea derivatives to identify activity trends .
  • Orthogonal Assays : Confirm results using SPR (binding kinetics) and ITC (thermodynamics) .

What computational and experimental approaches elucidate the mechanism of action?

Answer:

  • Molecular Dynamics : Simulate binding modes with targets (e.g., kinase ATP-binding pockets) .
  • CRISPR/Cas9 Knockouts : Validate target specificity by deleting putative receptors .
  • Proteomics : LC-MS/MS identifies downstream signaling pathways affected .

What strategies mitigate side reactions during pyrazole functionalization?

Answer:

  • Protective Groups : Use Boc for pyrazole NH during alkylation .
  • Mild Conditions : Low temperatures (0–25°C) and selective catalysts (e.g., Pd/C for hydrogenation) .
  • Monitoring : TLC/HPLC tracks reaction progress to minimize byproducts .

How can toxicity profiles be assessed for lead optimization?

Answer:

  • In Vitro : Ames test (mutagenicity) and hepatocyte viability assays .
  • In Vivo : Acute toxicity in rodents (LD₅₀ determination) .
  • PK/PD Modeling : Correlate plasma exposure with efficacy/toxicity thresholds .

What protocols investigate polymorphism and its impact on physicochemical properties?

Answer:

  • XRPD : Screen for polymorphs via solvent crystallization (e.g., ethanol vs. acetonitrile) .
  • DSC/TGA : Analyze thermal stability and melting points .
  • Dissolution Testing : Compare solubility and bioavailability of polymorphs .

How should forced degradation studies evaluate compound stability?

Answer:

  • Conditions : Expose to 40–80°C (heat), UV light (photolysis), and pH 1–13 .
  • Analytics : HPLC-MS identifies degradation products (e.g., urea hydrolysis to amines) .
  • QbD Principles : Define stability-indicating parameters for formulation development .

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